molecular formula C10H16F3NO4 B12448687 Ethyl 2-tert-butyloxycarbonylamino-3,3,3-trifluoropropanoate

Ethyl 2-tert-butyloxycarbonylamino-3,3,3-trifluoropropanoate

Cat. No.: B12448687
M. Wt: 271.23 g/mol
InChI Key: WJWGBYRWZJCCBX-UHFFFAOYSA-N
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Description

Ethyl 2-tert-butyloxycarbonylamino-3,3,3-trifluoropropanoate is a chemical compound that belongs to the class of amino acid derivatives. It is characterized by the presence of a tert-butyloxycarbonyl (Boc) protecting group, an ethyl ester, and a trifluoromethyl group. This compound is often used in organic synthesis and medicinal chemistry due to its unique structural features and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 2-tert-butyloxycarbonylamino-3,3,3-trifluoropropanoate typically involves multiple steps. One common method starts with the reaction of commercially available starting materials such as L-DOPA. The amino group of L-DOPA is protected using a Boc group, and the carboxyl group is esterified with ethanol to form the ethyl ester. The trifluoromethyl group is introduced through a nucleophilic substitution reaction using reagents like trifluoromethyl iodide and a base .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction conditions to ensure high yield and purity. The use of protective groups like Boc is crucial in preventing unwanted side reactions and ensuring the stability of intermediates.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-tert-butyloxycarbonylamino-3,3,3-trifluoropropanoate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the ester group to an alcohol.

    Substitution: Nucleophilic substitution reactions can replace the trifluoromethyl group with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.

    Substitution: Reagents such as sodium hydride (NaH) and trifluoromethyl iodide (CF₃I) are employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols.

Scientific Research Applications

Ethyl 2-tert-butyloxycarbonylamino-3,3,3-trifluoropropanoate has several applications in scientific research:

Mechanism of Action

The mechanism of action of Ethyl 2-tert-butyloxycarbonylamino-3,3,3-trifluoropropanoate involves its interaction with specific molecular targets. The Boc protecting group ensures the stability of the amino group during reactions, while the trifluoromethyl group enhances the compound’s lipophilicity and metabolic stability. The ethyl ester group facilitates its incorporation into larger molecules through esterification reactions .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Ethyl 2-tert-butyloxycarbonylamino-3,3,3-trifluoropropanoate is unique due to the combination of the Boc protecting group, trifluoromethyl group, and ethyl ester. This combination imparts specific reactivity and stability, making it valuable in synthetic and medicinal chemistry.

Properties

Molecular Formula

C10H16F3NO4

Molecular Weight

271.23 g/mol

IUPAC Name

ethyl 3,3,3-trifluoro-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoate

InChI

InChI=1S/C10H16F3NO4/c1-5-17-7(15)6(10(11,12)13)14-8(16)18-9(2,3)4/h6H,5H2,1-4H3,(H,14,16)

InChI Key

WJWGBYRWZJCCBX-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C(C(F)(F)F)NC(=O)OC(C)(C)C

Origin of Product

United States

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